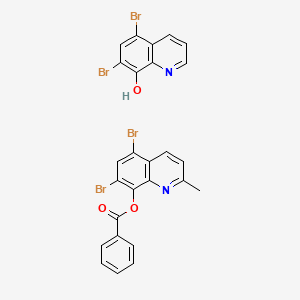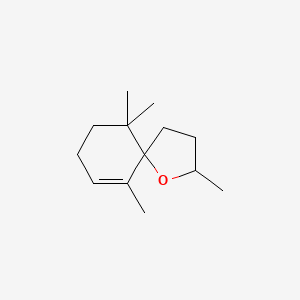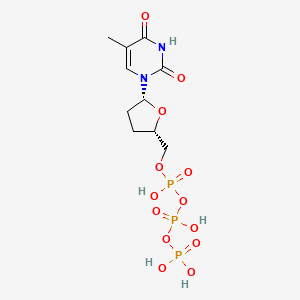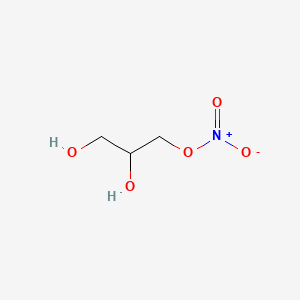
1-Mononitroglycerin
Übersicht
Beschreibung
1-Mononitroglycerin, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO5 and its molecular weight is 137.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
1-Mononitroglycerin: ist ein wichtiger Metabolit von Nitroglycerin, das häufig als Vasodilatator zur Behandlung von Herzerkrankungen wie Angina pectoris und chronischer Herzinsuffizienz eingesetzt wird . Es wird in der klinischen Toxikologie und pharmazeutischen Forschung verwendet, insbesondere in chromatographischen oder massenspektrometrischen Anwendungen zur Analyse seines Vorkommens und seiner Konzentration im Plasma .
Umweltüberwachung
Die Abbauprodukte von Nitroglycerin, einschließlich This compound, werden in Umweltstudien aufgrund ihrer Löslichkeit und möglichen Toxizität überwacht. Sie können in Abwasser und Böden an Produktions- und Lagerstätten nachgewiesen werden und sind daher wichtige Indikatoren für Umweltverschmutzung . Analytische Methoden wie SPE–LC–UV werden zur Detektion von Spuren verwendet .
Industrielle Anwendungen
Im industriellen Bereich dient This compound als Referenzmaterial in Qualitätskontrollprozessen. Es wird verwendet, um die Genauigkeit analytischer Methoden zu gewährleisten, die das Vorhandensein von Nitroglycerin und verwandten Verbindungen in verschiedenen Materialien bestimmen .
Lebensmittelindustrie
Obwohl direkte Hinweise auf die Verwendung von This compound in der Lebensmittelindustrie nicht weit verbreitet sind, werden verwandte Glycerinverbindungen häufig in der Lebensmittelverarbeitung verwendet. Die Überwachung solcher Verbindungen, einschließlich ihrer Nitratether, ist für die Lebensmittelsicherheit und die Qualitätssicherung unerlässlich .
Kosmetische Anwendungen
Obwohl This compound selbst möglicherweise nicht direkt in Kosmetika verwendet wird, sind seine Ausgangssubstanz Glycerin und verwandte Ester übliche Inhaltsstoffe in Körperpflegeprodukten. Sie fungieren als Feuchthaltemittel oder Feuchtigkeitsspender und tragen dazu bei, den Wassergehalt in der äußeren Hautschicht zu erhalten .
Sicherheit und Handhabung
Der Umgang mit This compound erfordert Vorsicht, da es als brennbare Flüssigkeit eingestuft ist und potenzielle Gesundheitsgefahren birgt. Es muss unter kontrollierten Temperaturen und spezifischen Bedingungen gelagert werden, um seine Stabilität und Integrität für den Einsatz in Forschung und industriellen Anwendungen zu gewährleisten .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-Mononitroglycerin, a major plasma metabolite of the pharmaceutical vasodilator nitroglycerin , primarily targets smooth muscle cells in blood vessels . The compound’s role is to decrease the tonus of these muscles, leading to vasodilation .
Mode of Action
This compound interacts with its targets by forming free radical nitric oxide . In smooth muscle, nitric oxide activates guanylate cyclase , which increases guanosine 3’5’ monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains and results in smooth muscle relaxation .
Biochemical Pathways
The action of this compound affects the nitric oxide-cGMP pathway . The increase in cGMP leads to a series of downstream effects, including the dephosphorylation of myosin light chains, which ultimately results in the relaxation of smooth muscle cells . This relaxation causes vasodilation, reducing blood pressure and increasing blood flow .
Pharmacokinetics
Nitroglycerin, from which this compound is derived, is highly liposoluble and is readily transported through membranes . It undergoes a massive hepatic first-pass effect, rendering its oral bioavailability negligible . Sublingual, intravenous, or transdermal administration of nitroglycerin partially bypasses this first-pass effect, allowing plasma concentration to reach the therapeutic range . Nitroglycerin has a large volume of distribution due to its high liposolubility and to tissular protein binding . Its half-life is very short (1-4 min), and its systemic clearance usually exceeds the cardiac output . Nitroglycerin metabolites, including this compound, are excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in blood vessels . This relaxation leads to vasodilation, which reduces blood pressure and increases blood flow . These effects are beneficial in the treatment of conditions such as angina pectoris, heart failure, and hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body can affect the metabolism of nitroglycerin and its metabolites . Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound
Biochemische Analyse
Biochemical Properties
1-Mononitroglycerin plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme guanylate cyclase, which is activated by nitric oxide (NO) generated from this compound. This activation leads to the production of cyclic guanosine monophosphate (cGMP), a secondary messenger that induces vasodilation by relaxing vascular smooth muscle cells .
Cellular Effects
This compound influences various types of cells and cellular processes. In vascular smooth muscle cells, it promotes relaxation and vasodilation through the NO-cGMP pathway. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased levels of cGMP can inhibit calcium ion influx, leading to reduced muscle contraction and lower blood pressure .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to nitric oxide (NO) in the presence of thiol-containing compounds. NO then activates guanylate cyclase, leading to the production of cGMP. This cascade results in the relaxation of vascular smooth muscle cells. Additionally, this compound can interact with sulfhydryl groups in proteins, forming S-nitrosothiols, which further contribute to its vasodilatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can lead to a decrease in its efficacy. Long-term studies have shown that repeated administration of this compound can lead to tolerance, where the vasodilatory effects diminish over time due to the depletion of thiol-containing compounds necessary for NO production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces vasodilation and reduces blood pressure. At high doses, it can cause adverse effects such as hypotension and reflex tachycardia. Threshold effects have been observed, where a minimum dose is required to achieve significant vasodilation .
Metabolic Pathways
This compound is involved in metabolic pathways related to nitrate metabolism. It is metabolized by the enzyme nitrate reductase, which converts it to nitric oxide (NO) and other metabolites. This process involves the interaction with cofactors such as NADPH. The metabolic flux of this compound can influence the levels of NO and cGMP, thereby affecting vascular tone and blood pressure .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins. The compound tends to accumulate in vascular tissues, where it exerts its vasodilatory effects. Its distribution is influenced by factors such as blood flow and tissue perfusion .
Subcellular Localization
This compound is localized in specific subcellular compartments, primarily in the cytoplasm and mitochondria. Its activity is influenced by its localization, as the presence of thiol-containing compounds in these compartments facilitates its conversion to nitric oxide (NO). Post-translational modifications, such as nitrosylation, can also direct this compound to specific cellular compartments, enhancing its vasodilatory effects .
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLJBVVXXBZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871795 | |
| Record name | 2,3-Dihydroxypropyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-43-1, 27321-61-5 | |
| Record name | Glycerol 1-mononitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol-1-nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mononitroglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 624-43-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212452MD4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Mononitroglycerin in the microbial degradation of Nitroglycerin?
A1: this compound is a key intermediate in the microbial degradation pathway of Nitroglycerin. Research has shown that Arthrobacter sp. strain JBH1, isolated from Nitroglycerin-contaminated soil, utilizes a stepwise denitration process to break down Nitroglycerin. [] This process involves the sequential removal of nitro groups (-NO2), ultimately converting Nitroglycerin to Glycerol. This compound is identified as a transient intermediate in this pathway, suggesting its formation during the conversion of 1,2-Dinitroglycerin to Glycerol. [] This pathway allows the bacteria to utilize Nitroglycerin as its sole source of carbon and energy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


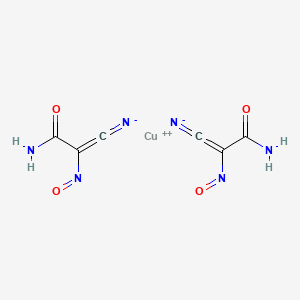




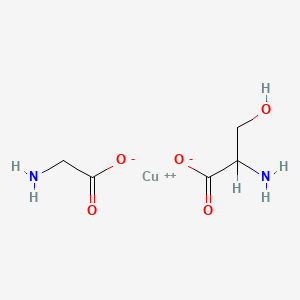
![(6R,7R)-7-[[2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216387.png)


